7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one
Description
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-5(8)7(2-3-7)6(9)10/h5H,2-4,8H2,1H3 |
InChI Key |
OICWYZPVYGAYHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1=O)CC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Formation of the Spirocyclic Core
The fundamental step in synthesizing this compound is the formation of the spirocyclic ring system. This is typically achieved via cyclization reactions involving appropriate precursors such as α-ketoesters and amino alcohols under acidic or basic catalysis. For example, cyclocondensation under hydrochloric acid catalysis in ethanol/water mixtures at elevated temperatures (80–100°C) efficiently forms the spiro core with moderate to good yields (60–75%).
Introduction of the Amino Group
Following spiro ring formation, the amino group is introduced through functionalization steps. This can involve reductive amination or catalytic hydrogenation of protected intermediates. Enantioselective hydrogenation of cyclopropane derivatives bearing amino substituents has been demonstrated to yield the chiral amine with high enantiomeric excess (ee > 99%) using chiral catalysts such as Ru-BINAP.
Enantioselective Synthesis and Catalysis
Achieving enantioselectivity is critical due to the compound’s application in bioactive molecules. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) on protected cyclopropane carboxylates is a prominent method. This approach avoids racemic mixtures and the need for chiral resolution, improving overall efficiency and reducing waste.
Detailed Reaction Conditions and Optimization
Reaction Parameters Affecting Yield and Purity
Optimization of reaction conditions such as catalyst choice, solvent system, temperature, and reagent stoichiometry significantly impacts yield and purity. A representative data table summarizes key parameters from reported syntheses:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl | EtOH/H₂O | 90 | 68 | 97 |
| TFA | DCM | 25 | 52 | 95 |
Notes:
- Acid catalysis with HCl in ethanol/water at 90°C provides higher yields and purity compared to trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
- Stoichiometric ratios such as ketoester:amine at 1:1.2 optimize conversion efficiency.
Reductive Steps and Catalysts
Reduction of intermediates to the amino spiro compound employs reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with Pd/C or Ru-BINAP catalysts. The choice of catalyst affects both the reduction efficiency and enantiomeric purity. For instance, Ru-BINAP catalyzed hydrogenation achieves high ee values (>99%), whereas some older methods report only 53% ee.
Analytical Characterization of the Compound
Purity and Structural Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR in solvents like DMSO-d6 or CDCl3 confirm the spirocyclic structure and amino substitution, with characteristic chemical shifts for spiro protons (δ 3.1–3.5 ppm) and lactam carbonyl (δ 170–175 ppm).
- Chiral HPLC and Polarimetry: Used to verify enantiomeric purity, essential for bioactive applications.
- X-ray Crystallography: Provides absolute stereochemistry and bond length data (e.g., C–N bond length ~1.45 Å).
- Mass Spectrometry: Confirms molecular weight and purity (>97%).
Stability Profile
- Thermally stable up to ~200°C; decomposes beyond this temperature.
- Stable for ≥5 years at -20°C in airtight, light-protected containers. Hygroscopicity is low but humidity should be controlled.
Summary Table of Preparation Methods
| Method No. | Description | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Safety Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of α-ketoesters with amino alcohols under acid catalysis | HCl, EtOH/H₂O | 60–75 | Not applicable (racemic) | Mild conditions, scalable |
| 2 | Asymmetric hydrogenation of protected cyclopropane derivatives | Ru-BINAP catalyst, H₂ | 70–85 | >99% | High selectivity, industrially viable |
| 3 | Reductive amination using Pd/C or NaBH₄ | Pd/C, NaBH₄, LiAlH₄ | 50–70 | Variable (up to 53% ee) | Some methods less efficient |
| 4 | Racemate synthesis followed by chiral resolution | Various | Variable | High (after resolution) | Wasteful, less efficient |
| 5 | Use of hazardous reagents (cyanide, nitromethane) | Cyanide, nitromethane | Variable | Not specified | Safety hazards, not scalable |
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce alcohol derivatives .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of derivatives of 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one. For instance, a novel compound synthesized from this spiro compound demonstrated potent activity against multidrug-resistant strains of Streptococcus pneumoniae. The compound showed promising results in an in vivo murine pneumonia model, indicating its potential as a therapeutic agent against resistant bacterial infections .
JAK1 Inhibition
Another significant application of this compound is its role as a selective inhibitor of Janus kinase 1 (JAK1). A derivative identified as (R)-6c exhibited an IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2. This selectivity suggests that compounds derived from this compound could be developed for treating autoimmune diseases where JAK1 plays a crucial role .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound involves several chemical transformations. One common method includes the cyclization of ethyl acetoacetate with 1,2-dibromoethane followed by reactions with benzylamine to yield various derivatives . High-performance liquid chromatography (HPLC) is often employed for the resolution of optical isomers, which can enhance the biological activity and specificity of the resulting compounds .
Case Studies
Mechanism of Action
The mechanism of action of 7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Detailed pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The table below summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Amino and Methyl Substitutions
- The amino group at position 7 introduces hydrogen-bonding capacity, critical for receptor interactions .
- ~1.2 for methyl variant) and simpler synthetic accessibility .
Benzyl vs. Methyl Substitutions
- 5-Benzyl derivatives (e.g., CAS 144282-41-7): The benzyl group enhances lipophilicity (clogP ~2.5) and may improve blood-brain barrier penetration but could reduce aqueous solubility. The chiral (S)-configuration in this compound adds stereochemical complexity .
- 5-Methyl variant : Offers a balance between lipophilicity and solubility, making it preferable for systemic applications .
Functional Group Modifications
- Hydroxyimino derivative (CAS 129306-06-5): The oxime group (-NOH) provides a reactive handle for synthesizing hydrazones or heterocycles, expanding its utility in combinatorial chemistry .
- Hydrochloride salt (CAS 915795-01-6): Salt formation improves solubility (e.g., >10 mg/mL in water) and bioavailability, essential for in vivo studies .
Heteroatom Variations
- These analogs are less common in drug discovery but serve as intermediates for further functionalization .
Biological Activity
7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds, characterized by a spirocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 156.19 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 156.19 g/mol |
| CAS Number | 11590217 |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae.
Case Study: Efficacy Against MDRSP
A study published in Antibiotics demonstrated that derivatives of this compound exhibited significant activity against multidrug-resistant Streptococcus pneumoniae in murine models. The compound showed an effective minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent antibacterial activity .
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis. The presence of the amino group in the structure is believed to enhance interaction with bacterial targets, increasing its efficacy.
Synthesis and Evaluation
The synthesis of this compound has been optimized to improve yield and purity. Various synthetic routes have been explored, including cyclization reactions involving amines and ketones.
Table: Synthesis Routes
| Route Description | Yield (%) | Reference |
|---|---|---|
| Cyclization of amine with ketone | 85 | |
| One-pot synthesis from aldehydes | 78 |
Toxicological Studies
Preliminary toxicological studies indicate that the compound exhibits low cytotoxicity in vitro, making it a promising candidate for further development as an antibacterial agent without significant adverse effects on human cells .
Comparison with Other Compounds
In comparison to other spiro compounds with similar structures, this compound shows superior antibacterial activity and lower toxicity profiles.
Table: Comparison of Biological Activities
| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|
| This compound | 0.5 | >100 |
| Compound A | 1.0 | 50 |
| Compound B | 2.0 | 30 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves spiroannulation strategies using cyclopropane precursors. For example, intramolecular cyclization of α-ketoamide intermediates under basic conditions (e.g., KOtBu in THF) can yield the spirocyclic core. Optimization of temperature (e.g., 0–25°C), solvent polarity, and stoichiometry of methylating agents (e.g., CH₃I) is critical for regioselectivity and avoiding over-alkylation .
- Validation : Monitor reaction progress via TLC or HPLC. Purification via flash chromatography (silica gel, eluent: EtOAc/hexane gradient) ensures removal of byproducts like unreacted amines or dimerized species .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
- Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm; purity ≥97% is standard for research-grade material .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: δ 1.2–1.4 (cyclopropane CH₂), δ 2.1 (N–CH₃), δ 4.3 (spirocyclic C–N) .
- Mass Spectrometry : ESI-MS m/z calculated for C₆H₁₀N₂O: 126.08; observed [M+H]⁺ at 127.1 .
Advanced Research Questions
Q. What strategies address contradictions in stereochemical assignments for spirocyclic derivatives?
- Challenge : The compound’s spiro[2.4] system introduces ambiguity in stereochemical analysis due to restricted rotation and overlapping NMR signals.
- Resolution :
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., synchrotron radiation for small crystals) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate stereoisomer assignments .
Q. How can researchers optimize catalytic asymmetric synthesis for enantiomerically pure forms?
- Approach :
- Chiral Catalysts : Test Pd(II)-BINAP complexes for enantioselective cyclopropanation of α,β-unsaturated amides.
- Kinetic Control : Lower reaction temperatures (−20°C) favor kinetic resolution, improving enantiomeric excess (ee) to >90% .
Q. What are the stability profiles of this compound under varying pH and thermal conditions?
- Experimental Design :
- Thermal Stability : Heat samples (1 mg/mL in DMSO) at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via LC-MS.
- pH Stability : Incubate in buffers (pH 2–10) at 25°C; quantify hydrolysis products (e.g., ring-opened amines) using ¹H NMR integration .
Q. How can computational methods predict biological activity or reactivity of derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or GPCRs). Focus on the spirocyclic NH and ketone groups as hydrogen-bond donors/acceptors .
- Reactivity Prediction : Apply frontier molecular orbital (FMO) theory to assess susceptibility to nucleophilic attack at the lactam carbonyl .
Data Contradiction and Error Analysis
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?
- Case Example : A reported ¹³C NMR signal at δ 175 (C=O) conflicts with DFT-predicted δ 168–170.
- Troubleshooting :
- Solvent Effects : Recalculate shifts with explicit solvent models (e.g., PCM for DMSO).
- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution .
Q. What systemic errors arise in quantifying trace impurities during synthesis?
- Common Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
